(4-tert-butylphenyl)[5-hydroxy-5-(3-methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
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Overview
Description
1-(4-TERT-BUTYLBENZOYL)-5-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a complex organic compound that features a trifluoromethyl group, a methoxyphenyl group, and a tert-butylbenzoyl group.
Preparation Methods
The synthesis of 1-(4-TERT-BUTYLBENZOYL)-5-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL typically involves multiple steps, including the formation of intermediate compounds. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(4-TERT-BUTYLBENZOYL)-5-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-TERT-BUTYLBENZOYL)-5-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-(4-TERT-BUTYLBENZOYL)-5-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s stability and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects .
Comparison with Similar Compounds
1-(4-TERT-BUTYLBENZOYL)-5-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL can be compared with other similar compounds, such as:
1-(4-TERT-BUTYLBENZOYL)-5-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL: This compound shares similar structural features but may differ in specific functional groups or substituents.
1-(4-TERT-BUTYLBENZOYL)-5-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL: Another similar compound with variations in the trifluoromethyl group or other substituents.
The uniqueness of 1-(4-TERT-BUTYLBENZOYL)-5-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H23F3N2O3 |
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Molecular Weight |
420.4 g/mol |
IUPAC Name |
(4-tert-butylphenyl)-[5-hydroxy-5-(3-methoxyphenyl)-3-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C22H23F3N2O3/c1-20(2,3)15-10-8-14(9-11-15)19(28)27-21(29,13-18(26-27)22(23,24)25)16-6-5-7-17(12-16)30-4/h5-12,29H,13H2,1-4H3 |
InChI Key |
BLPZIJMXWCQMFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2C(CC(=N2)C(F)(F)F)(C3=CC(=CC=C3)OC)O |
Origin of Product |
United States |
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